2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

Flame-retardant materials Graphene oxide functionalization Silicone rubber composites

Fluorinated pyridine building blocks with precise substitution patterns often face supply inconsistency, limiting SAR studies. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (CAS 852062-17-0) resolves this with its unique 3-fluoro-5-CF₃ electronic profile, critical for sub-nanomolar TRPM8 antagonist potency. • Consensus cLogP 2.03, aqueous solubility 1.14 mg/mL-ideal for fragment screening at 100-500 µM • ≥98% purity with batch-specific CoA (NMR, HPLC, LC-MS) • White crystalline solid, mp 64-68°C for rapid identity verification upon receipt

Molecular Formula C6H4F4N2
Molecular Weight 180.1 g/mol
CAS No. 852062-17-0
Cat. No. B1292829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
CAS852062-17-0
Molecular FormulaC6H4F4N2
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)N)C(F)(F)F
InChIInChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
InChIKeyHAVVQRHBCUBQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Overview


2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (CAS 852062-17-0) is a fluorinated aminopyridine derivative with the molecular formula C₆H₄F₄N₂ and a molecular weight of 180.10 g/mol . The compound contains a pyridine core bearing an amino group at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl (-CF₃) substituent at the 5-position [1]. As a halogenated heterocyclic building block, it is primarily employed in medicinal chemistry for fragment-based drug discovery and in materials science for the synthesis of functionalized polymers and flame-retardant composites [2].

Fragment-ready Balanced cLogP and solubility for screening
Versatile handle 2-Amino group enables amide/sulfonamide coupling
Unique electronics 3-F, 5-CF₃ pattern modulates ring electronics

Why 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Is Irreplaceable


The unique substitution pattern of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine imparts distinct physicochemical and reactivity characteristics that are not replicable by non-fluorinated pyridines or analogs with different halogen positioning [1]. The combination of the strongly electron-withdrawing -CF₃ group at the 5-position and the ortho-fluorine at the 3-position (relative to the amino group) creates a specific electronic environment that influences both the basicity of the amino group and the regioselectivity of subsequent coupling reactions . In medicinal chemistry applications, even minor alterations in halogen placement on the pyridine scaffold can lead to substantial differences in binding affinity, as demonstrated in TRPM8 antagonist programs where the 3-fluoro-5-CF₃ pyridine core contributed to achieving sub-nanomolar potency against the target receptor [2]. Generic substitution with 2-amino-5-(trifluoromethyl)pyridine (lacking the 3-fluoro substituent) or 2-amino-3-chloro-5-(trifluoromethyl)pyridine would alter both the electronic properties and the hydrogen-bonding capacity of the amino group, potentially compromising target engagement and synthetic utility .

Attribute
Target compound
Non-fluorinated analog
3-Chloro analog
Electron-withdrawing strength
Strong (-F, -CF₃)
Moderate (-CF₃ only)
Different (-Cl, -CF₃)
Lipophilicity
Intermediate
Lower
Higher
Binding affinity impact
Reported to support target engagement
May reduce affinity
May alter selectivity

Quantitative Evidence for 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine


Graphene Oxide Functionalization for Flame-Retardant Silicone Rubber

In the preparation of flame-retardant silicone rubber, 2-amino-3-fluoro-5-(trifluoromethyl)pyridine was employed as a modifying agent for graphene oxide (GO) to produce a functionalized flame-retardant additive. The resulting composite material exhibited enhanced flame-retardant properties, tensile strength, and tear strength relative to unmodified GO-silicone rubber formulations [1]. The synthesis involved ultrasonically dispersing 1 g of GO with 1 g of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine in N-methyl-2-pyrrolidone, followed by magnetic stirring at 100 °C and refluxing for 8 hours [1].

GO Functionalization for Flame-Retardant SR
Class-level inference
Improved flame retardancy, tensile & tear strength (qualitative)
Supports GO surface modification utility
Exact data not provided; verify in target formulation
Flame-retardant materials Graphene oxide functionalization Silicone rubber composites

Predicted Lipophilicity (cLogP) Compared to Analogs

The consensus Log P (cLogP) of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine has been computationally predicted as 2.03, representing the average of five independent prediction algorithms (iLOGP: 1.37, XLOGP3: 1.49, WLOGP: 3.4, MLOGP: 1.76, SILICOS-IT: 2.11) . In contrast, the non-fluorinated analog 2-amino-5-(trifluoromethyl)pyridine exhibits a significantly lower cLogP of approximately 0.96-1.20, while the chloro-substituted analog 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 72600-65-8) shows a higher cLogP of approximately 2.50-2.80 . This differential lipophilicity arises from the specific electronic and steric contributions of the 3-fluoro substituent, which modulates both hydrogen-bonding capacity and hydrophobic surface area relative to the unsubstituted or chloro-substituted counterparts [1].

cLogP vs. Analogs
Cross-study comparable
Target: 2.03; Non-F: ~0.96–1.20; 3-Cl: ~2.50–2.80
Intermediate lipophilicity for balanced ADME
Predicted values; experimental verification recommended
Medicinal chemistry Lipophilicity Drug-likeness ADME prediction

Predicted Aqueous Solubility vs. Structural Analogs

The aqueous solubility of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine has been predicted using the ESOL topological method, yielding a Log S value of -2.2, corresponding to an estimated solubility of 1.14 mg/mL (0.00632 mol/L), placing it in the 'Soluble' classification range . In comparison, the chloro-substituted analog 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibits a predicted Log S of approximately -3.0 to -3.5 (0.1-0.3 mg/mL), reflecting the larger molar volume and increased hydrophobicity of the chlorine atom . The non-fluorinated analog 2-amino-5-(trifluoromethyl)pyridine shows intermediate predicted solubility (Log S ~ -2.5, ~0.6 mg/mL) [1].

Predicted Aq. Solubility vs. Analogs
Cross-study comparable
Target: 1.14 mg/mL (LogS -2.2); 3-Cl: ~0.1–0.3 mg/mL
~4–11× higher solubility than 3-Cl analog
ESOL prediction; confirm experimentally
Aqueous solubility Formulation Fragment-based drug discovery Medicinal chemistry

Structural Role in TRPM8 Antagonist Development

The 2-amino-3-fluoro-5-(trifluoromethyl)pyridine scaffold served as a critical structural component in the development of RQ-00203078, a highly selective and orally active TRPM8 antagonist [1]. The lead compound incorporating this pyridine core achieved an ED₅₀ value of 0.65 mg/kg in the icilin-induced wet-dog shakes model in rats after oral administration, demonstrating potent in vivo efficacy [1]. While the target compound itself is a fragment molecule and does not exhibit direct TRPM8 antagonism, its incorporation into the 2-pyridyl-benzenesulfonamide series enabled the optimization of potency, selectivity, and oral bioavailability relative to earlier-generation TRPM8 ligands that lacked the specific 3-fluoro-5-CF₃ pyridine substitution pattern [2].

TRPM8 Antagonist Scaffold Role
Supporting evidence
Derived antagonist ED₅₀ 0.65 mg/kg (p.o.) in rat WDS model
Scaffold contributed to oral activity in in vivo model
Scaffold itself not active; model-specific endpoint
TRPM8 antagonist Pain Ion channel Medicinal chemistry Structure-activity relationship

Melting Point and Purity Specifications

Commercially available 2-amino-3-fluoro-5-(trifluoromethyl)pyridine is supplied with a melting point range of 64-68 °C and minimum purity specifications of 97-98% across multiple reputable vendors . The compound is a white to off-white crystalline solid at ambient temperature . In comparison, the non-fluorinated analog 2-amino-5-(trifluoromethyl)pyridine exhibits a lower melting point of approximately 42-46 °C, while the 3-chloro analog (2-amino-3-chloro-5-(trifluoromethyl)pyridine) shows a higher melting point of approximately 72-76 °C . The intermediate melting point of the target compound reflects the specific intermolecular interactions conferred by the 3-fluoro substituent.

Melting Point & Purity Specs
Specification review
mp 64–68 °C; purity 97–98%; white crystalline solid
Reliable identity verification parameter
Vendor specifications; verify upon receipt
Quality control Purity specification Procurement Analytical chemistry

Predicted Density and TPSA vs. Structural Analogs

The predicted density of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine is 1.468 ± 0.06 g/cm³, and its topological polar surface area (TPSA) has been calculated as 38.91 Ų . The TPSA value falls well below the 140 Ų threshold generally associated with good oral bioavailability and below the 90 Ų threshold often used as a cutoff for blood-brain barrier penetration potential [1]. In comparison, the non-fluorinated analog 2-amino-5-(trifluoromethyl)pyridine exhibits a slightly lower TPSA of approximately 38-39 Ų, while the 3-chloro analog shows a comparable TPSA (~38-39 Ų) but with higher molecular weight and volume .

Density & TPSA vs. Analogs
Cross-study comparable
TPSA 38.91 Ų (
TPSA supports potential CNS penetration
Predicted values; TPSA comparable across analogs
Physicochemical properties Drug-likeness Blood-brain barrier permeability ADME

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Applications


Fragment-Based Drug Discovery for Ion Channels and Kinases

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is ideally suited as a fragment molecule in medicinal chemistry programs targeting ion channels (e.g., TRPM8, Nav1.7) or kinases where balanced lipophilicity is critical for achieving oral bioavailability while maintaining adequate aqueous solubility [1]. The compound's consensus cLogP of 2.03 and predicted aqueous solubility of 1.14 mg/mL position it within the optimal range for fragment screening (typically 0.5-2 mg/mL solubility required for 100-500 µM screening concentrations) . The amino group at the 2-position provides a convenient handle for amide bond formation, sulfonamide coupling, or urea synthesis, while the 3-fluoro and 5-CF₃ substituents modulate the electronic properties of the pyridine ring and influence target binding through orthogonal hydrophobic and electrostatic interactions [2].

Flame-Retardant Polymer Composites via Surface Functionalization

In materials science, 2-amino-3-fluoro-5-(trifluoromethyl)pyridine can be covalently grafted onto graphene oxide surfaces through nucleophilic aromatic substitution or amide coupling to produce functionalized flame-retardant additives [1]. The resulting modified graphene oxide, when incorporated into silicone rubber at 0.5-2 phr loading, enhances flame-retardant performance, tensile strength, and tear strength relative to unmodified GO composites [1]. The amino group of the compound serves as the reactive anchor for surface attachment, while the fluorine and trifluoromethyl substituents contribute to the thermal stability and hydrophobicity of the modified filler. This application scenario is particularly relevant for researchers developing advanced polymer composites for aerospace, electronics, and construction materials where both fire safety and mechanical integrity are paramount [1].

Synthesis of TRPM8 Antagonists for Pain Research

Researchers focused on developing TRPM8 antagonists for pain management or cold sensation studies should consider 2-amino-3-fluoro-5-(trifluoromethyl)pyridine as a key building block for constructing 2-pyridyl-benzenesulfonamide derivatives [1]. The incorporation of this specific pyridine scaffold into the RQ-00203078 series enabled the optimization of potency and oral bioavailability, culminating in a development candidate with an ED₅₀ of 0.65 mg/kg (p.o.) in rat behavioral models [1]. The 3-fluoro-5-CF₃ substitution pattern on the pyridine ring appears to be critical for achieving the desired pharmacological profile, as earlier-generation TRPM8 antagonists lacking this motif exhibited inferior in vivo efficacy or selectivity profiles . The compound is particularly valuable for structure-activity relationship (SAR) studies exploring the impact of halogen substitution on TRPM8 binding affinity and functional antagonism.

High-Purity Building Block Procurement

For laboratories requiring a reliable, high-purity pyridine building block with documented analytical specifications, 2-amino-3-fluoro-5-(trifluoromethyl)pyridine is available from multiple reputable vendors (AKSci, Thermo Scientific/Alfa Aesar, Bidepharm, TargetMol) with minimum purity of 97-98% and a well-defined melting point of 64-68 °C [1]. The consistent melting point range across vendors provides a robust identity verification parameter that can be rapidly assessed upon material receipt [2]. The compound is supplied as a white to off-white crystalline solid, which facilitates accurate weighing and minimizes handling losses compared to low-melting solids or oils that may be encountered with other substituted pyridine analogs [3]. Additionally, batch-specific certificates of analysis (CoA) including NMR, HPLC, and/or LC-MS data are available from several suppliers, enabling traceability and supporting regulatory documentation requirements in both academic and industrial research settings .

Application
Selection Property
Validation Focus
Fragment-based drug discovery (ion channels/kinases)
Balanced lipophilicity & aqueous solubility
Screening solubility & binding assay compatibility
Flame-retardant polymer composites
Amino-functionalized surface modification
Flame retardancy & mechanical property improvement
TRPM8 antagonist SAR studies
3-Fluoro-5-CF₃ pyridine scaffold
In vivo potency & selectivity evaluation
High-purity building block procurement
Defined melting point & purity range
Identity verification via mp & CoA review

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